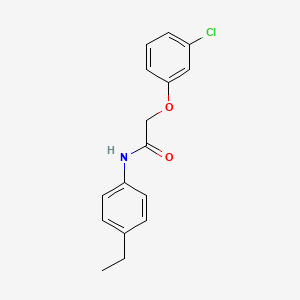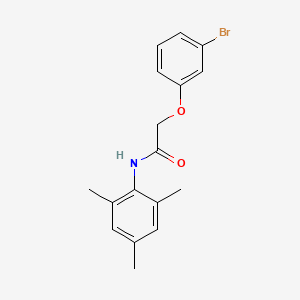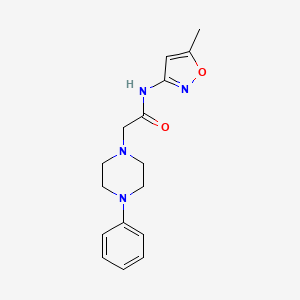
4-(4-morpholinylsulfonyl)-N-propyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylsulfonyl)-N-propyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H18N2O4S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.07079941 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
Mafosfamide, a cyclophosphamide analog which shares some structural features with sulfonyl compounds, has been investigated for its anticancer properties. It degrades spontaneously to 4-hydroxy-cyclophosphamide and has shown positive results in vitro and in vivo anticancer studies, leading to clinical trials for treating neoplastic meningitis and regional cancer therapy through intrathecal administration (Mazur et al., 2012).
Antioxidant Activity Analysis
The study of antioxidants, crucial for food engineering, medicine, and pharmacy, has seen the development of various assays to determine antioxidant activity. Techniques like ORAC, HORAC, TRAP, and TOSC tests are based on hydrogen atom transfer, while CUPRAC and FRAP tests are based on electron transfer. These methods are applied to analyze the antioxidant capacity of complex samples, highlighting the role of chemical and electrochemical methods in understanding the processes involving antioxidants (Munteanu & Apetrei, 2021).
Antibacterial Activity of Sulfonamides
Sulfonamide compounds, known for their bacteriostatic properties, are critical in treating bacterial infections. Recent patents have focused on sulfonamide CAIs for antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII. This highlights the continuous need for novel sulfonamides as selective drugs against various diseases (Carta, Scozzafava, & Supuran, 2012).
Derivatized D-Glucans for Biotechnological Applications
Chemical modifications of D-glucans, such as sulfonylation, enhance their solubility and potentially their biological activities, including antioxidation and anticoagulation. Research suggests that chemically modified D-glucans have potentiated biological activity, pointing towards their relevance in preventing and treating various human conditions (Kagimura et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-2-3-13-12(15)11-8-10(9-19-11)20(16,17)14-4-6-18-7-5-14/h8-9H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPGCCNTVDKNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575133.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5575141.png)
![(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one](/img/structure/B5575166.png)
![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5575170.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5575183.png)
![(4aS,7aR)-1-(4-chlorobenzoyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5575191.png)
![(4aR,7aS)-1-ethyl-4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575192.png)
![2-AMINO-4-(THIOPHEN-2-YL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B5575207.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5575227.png)
![(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE](/img/structure/B5575236.png)


![4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B5575251.png)
